Benzene oxide

Pharmacokinetics Toxicokinetics Stability Assessment

Benzene oxide (BO; CAS 1488-25-1; C₆H₆O; MW 94.11) is a mono‑oxygenated arene epoxide that exists in a valence tautomeric equilibrium with its seven‑membered oxepin isomer. As the primary oxidative metabolite of the human carcinogen benzene, it is the central reactive intermediate in all benzene‑driven toxicity and carcinogenesis pathways.

Molecular Formula C6H6O
Molecular Weight 94.11 g/mol
CAS No. 1488-25-1
Cat. No. B073303
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzene oxide
CAS1488-25-1
Synonymsenzene oxide
benzene oxide, conjugate acid
Molecular FormulaC6H6O
Molecular Weight94.11 g/mol
Structural Identifiers
SMILESC1=CC2C(O2)C=C1
InChIInChI=1S/C6H6O/c1-2-4-6-5(3-1)7-6/h1-6H
InChIKeyWDFZWSZNOFELJY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Benzene Oxide (CAS 1488-25-1): Chemical Identity and Procurement-Relevant Characteristics


Benzene oxide (BO; CAS 1488-25-1; C₆H₆O; MW 94.11) is a mono‑oxygenated arene epoxide that exists in a valence tautomeric equilibrium with its seven‑membered oxepin isomer [1]. As the primary oxidative metabolite of the human carcinogen benzene, it is the central reactive intermediate in all benzene‑driven toxicity and carcinogenesis pathways [2]. BO is characterized by a highly strained epoxide ring that confers distinct reactivity profiles in hydrolysis, glutathione conjugation, and DNA adduction relative to other arene oxides [3].

Why Benzene Oxide (CAS 1488-25-1) Cannot Be Functionally Substituted by Other Arene Oxides


Arene oxides are not interchangeable in research or analytical applications due to profound differences in their intrinsic chemical and biological fate. Benzene oxide exhibits a unique balance of stability and reactivity: its aqueous half‑life (~34 min at 25°C, pH 7) [1] is substantially longer than that of many other epoxides, enabling translocation from the liver to distal target tissues such as bone marrow [2], yet it remains sufficiently electrophilic to form DNA and protein adducts [3]. In contrast, naphthalene oxide is a far better substrate for glutathione S‑transferase [4] and epoxide hydrolase [5], altering detoxification kinetics, while higher polycyclic arene oxides exhibit progressively lower enzyme activity [4]. These divergent profiles mean that substituting one arene oxide for another will yield non‑comparable results in any assay measuring adduct formation, enzyme kinetics, or metabolic fate.

Quantitative Differentiation of Benzene Oxide (CAS 1488-25-1) Against Key Comparators


Aqueous Half-Life: Benzene Oxide vs. Naphthalene Oxide and Blood Stability

Benzene oxide (BO) exhibits a markedly longer aqueous half‑life than many other arene oxides, a critical determinant of its systemic distribution potential. In phosphate buffer (pH 7.0, 25°C), BO‑oxepin displays a half‑life of approximately 34 min [1]. In whole blood at 37°C, the half‑life is reduced but still significant: 7.9 min in rats, 7.2 min in humans, and 6.6 min in mice [2]. This contrasts with naphthalene oxide, which is a far better substrate for epoxide hydrolase and glutathione S‑transferase, leading to more rapid clearance [3].

Pharmacokinetics Toxicokinetics Stability Assessment

Glutathione S‑Transferase (GST) Isoform‑Specific Kinetic Parameters

Benzene oxide is detoxified via glutathione (GSH) conjugation, a reaction catalyzed by specific GST isoforms with defined kinetic parameters. At 37°C, GSTT1 exhibits a Km of 420 µM and Vmax of 450 fmol/s, while GSTP1 shows a Km of 3600 µM and Vmax of 3100 fmol/s [1]. GSTA1 and GSTM1 display negligible activity toward BO [1]. In contrast, naphthalene oxide is a much better substrate for hepatic GST, while larger polycyclic arene oxides show steadily decreasing activity [2].

Enzymology Detoxification Drug Metabolism

DNA Adduct Formation: Dose‑Response and Detection Limits

Benzene oxide reacts with DNA to form 7‑phenylguanine (7‑PhG) as the primary adduct. In calf thymus DNA reacted with BO at 37°C for 2 h, 7‑PhG formation ranged from 0.6 fmol/µmol guanine at 10 µM BO to 330 fmol/µmol guanine at 10 mM BO [1]. The detection limit for 7‑PhG by LC‑NSI‑HRMS/MS‑PRM is ~8 amol on‑column and <1 adduct per 10⁹ nucleotides [2]. Unlike many other arene oxides, BO‑derived adducts are sufficiently stable for detection in human and animal tissue samples, though in vivo detection remains challenging [3].

Genotoxicity DNA Damage Biomonitoring

Protein Adduct Formation: Hemoglobin and Albumin Reactivity Across Species

Benzene oxide forms covalent adducts with hemoglobin (Hb) and albumin (Alb) in a species‑dependent manner. Second‑order rate constants for BO‑cysteinyl residue reactions were determined as: mouse Hb = 1.16×10⁻⁴ L·(g Hb·h)⁻¹, rat Hb = 15.4×10⁻⁴, human Hb = 0.177×10⁻⁴; mouse Alb = 2.68×10⁻⁴, rat Alb = 4.96×10⁻⁴, human Alb = 5.19×10⁻⁴ [1]. These quantitative differences enable species‑specific dosimetry of benzene exposure.

Protein Adductomics Exposure Biomarkers Species Differences

Validated Application Scenarios for Benzene Oxide (CAS 1488-25-1)


Quantitative Biomarker Development: DNA and Protein Adduct Analysis

Benzene oxide is the essential reagent for synthesizing and characterizing 7‑phenylguanine (7‑PhG) DNA adducts [1] and for generating hemoglobin/albumin adducts in species‑specific in vitro systems [2]. Its well‑defined dose‑response (0.6–330 fmol/µmol guanine over 10 µM–10 mM) [1] and established detection limits (8 amol) [1] make it the reference compound for calibrating LC‑MS/MS methods used in human biomonitoring of benzene exposure.

Enzymology of Detoxification: GST Isoform Selectivity Studies

Benzene oxide is the only arene oxide for which isoform‑specific GST kinetic parameters (GSTT1: Km=420 µM, Vmax=450 fmol/s; GSTP1: Km=3600 µM, Vmax=3100 fmol/s) have been rigorously defined [3]. This makes it indispensable for studying GSTT1‑ and GSTP1‑mediated detoxification pathways and for screening potential inhibitors or genetic polymorphisms affecting benzene metabolism.

Pharmacokinetic and Toxicokinetic Modeling of Benzene Metabolism

The unique balance of stability (aqueous t½ ~34 min; blood t½ 6.6–7.9 min) [4] and reactivity of benzene oxide enables its use as a calibrated input for physiologically based pharmacokinetic (PBPK) models. Its blood concentration (90 nM sustained for ~9 h after 400 mg/kg benzene dose) [5] provides a validated benchmark for predicting systemic distribution and bone marrow dosimetry of reactive benzene metabolites.

Organic Synthesis: Arene Oxide‑Oxepin Valence Tautomerism Studies

Benzene oxide is the prototypical system for investigating valence tautomerism between arene oxides and oxepins [6]. Its equilibrium dynamics are fundamental to understanding the chemical behavior of this class, and it serves as a key intermediate in the dearomative synthesis of complex cyclohexadiene‑based scaffolds .

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